
5-Amino-7-bromoquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-7-bromoquinolin-8-ol is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features an amino group at the 5th position, a bromine atom at the 7th position, and a hydroxyl group at the 8th position on the quinoline ring. The unique substitution pattern of this compound makes it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-bromoquinolin-8-ol typically involves multiple steps starting from 8-hydroxyquinoline. One common method includes the bromination of 8-hydroxyquinoline using N-bromosuccinimide in chloroform to yield 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite in a mixture of tetrahydrofuran and water to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Amino-7-bromoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium dithionite or stannous chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-Amino-7-bromoquinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-7-bromoquinolin-8-ol involves its interaction with various molecular targets. The compound can chelate metal ions, disrupting essential biological processes in microorganisms. Additionally, it can intercalate into DNA, inhibiting replication and transcription, which is crucial for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound with a hydroxyl group at the 8th position.
7-Bromoquinolin-8-ol: Lacks the amino group at the 5th position.
5-Aminoquinolin-8-ol: Lacks the bromine atom at the 7th position.
Uniqueness
5-Amino-7-bromoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a bromine atom enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-amino-7-bromoquinolin-8-ol |
InChI |
InChI=1S/C9H7BrN2O/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H,11H2 |
InChI Key |
LVXDEZWLWGDSJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N)Br)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



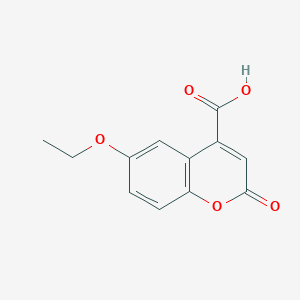
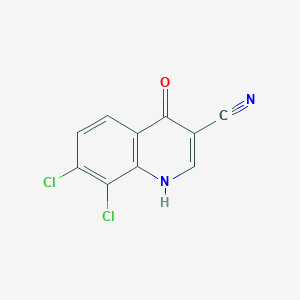
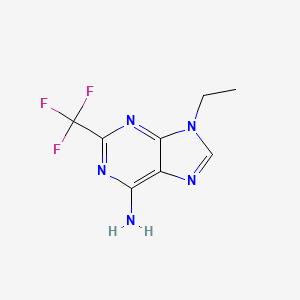
![4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11873134.png)
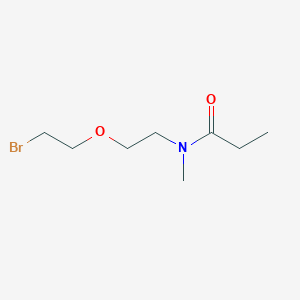
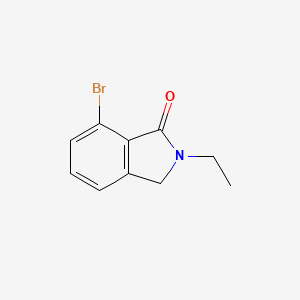
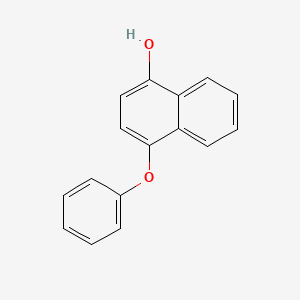
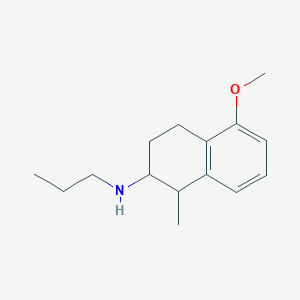
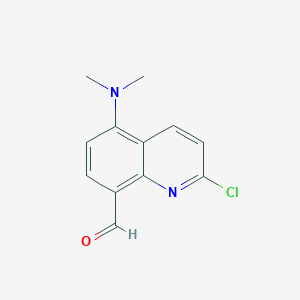
![7-Amino-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11873172.png)

![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)
![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)
